molecular formula C9H22P2 B14366047 Methylenebis(tert-butylphosphane) CAS No. 94478-02-1

Methylenebis(tert-butylphosphane)

Cat. No.: B14366047
CAS No.: 94478-02-1
M. Wt: 192.22 g/mol
InChI Key: XKXHDSVFVJYBTJ-UHFFFAOYSA-N
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Description

Methylenebis(tert-butylphosphane) is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Methylenebis(tert-butylphosphane) is particularly notable for its use as a ligand in various chemical reactions, especially in catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenebis(tert-butylphosphane) can be synthesized through the reaction of tert-butylphosphane with methylene chloride under controlled conditions. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the tert-butylphosphane, allowing it to react with methylene chloride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of methylenebis(tert-butylphosphane) may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methylenebis(tert-butylphosphane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: Methylenebis(tert-butylphosphane) can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methylenebis(tert-butylphosphane) has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.

    Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying phosphorus-containing biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: Methylenebis(tert-butylphosphane) is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which methylenebis(tert-butylphosphane) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The phosphorus atoms in the compound can donate electron density to the metal center, enhancing its reactivity and selectivity in catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used tertiary phosphine ligand.

    Tris(tert-butylphosphane): Similar in structure but with three tert-butyl groups.

    Bis(diphenylphosphino)methane: A related compound with different substituents on the phosphorus atoms.

Uniqueness

Methylenebis(tert-butylphosphane) is unique due to its specific steric and electronic properties, which can influence the outcome of catalytic reactions. Its tert-butyl groups provide steric hindrance, which can enhance selectivity in certain reactions, while the methylene bridge offers flexibility in coordination.

Properties

CAS No.

94478-02-1

Molecular Formula

C9H22P2

Molecular Weight

192.22 g/mol

IUPAC Name

tert-butyl(tert-butylphosphanylmethyl)phosphane

InChI

InChI=1S/C9H22P2/c1-8(2,3)10-7-11-9(4,5)6/h10-11H,7H2,1-6H3

InChI Key

XKXHDSVFVJYBTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)PCPC(C)(C)C

Origin of Product

United States

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